N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride is a chemical compound with the molecular formula C9H11ClFNO3S and a molecular weight of 267.7. This compound is characterized by the presence of a chlorophenoxy group, an ethyl chain, a methylsulfamoyl group, and a fluoride atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to form N-[2-(3-chlorophenoxy)ethyl]-N-methylsulfamoyl chloride. Finally, the chloride is treated with a fluoride source, such as potassium fluoride, to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form the corresponding alcohol and sulfonamide.
Common reagents used in these reactions include bases (e.g., potassium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an enzyme inhibitor or in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparison with Similar Compounds
N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride can be compared with other similar compounds, such as:
N-[2-(4-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride: Similar structure but with a different position of the chlorine atom on the phenoxy group.
N-[2-(3-Bromophenoxy)ethyl]-N-methylsulfamoyl fluoride: Similar structure but with a bromine atom instead of chlorine.
N-[2-(3-Chlorophenoxy)ethyl]-N-ethylsulfamoyl fluoride: Similar structure but with an ethyl group instead of a methyl group on the sulfamoyl moiety.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
Properties
IUPAC Name |
N-[2-(3-chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO3S/c1-12(16(11,13)14)5-6-15-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKSRKZDLPVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC(=CC=C1)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.